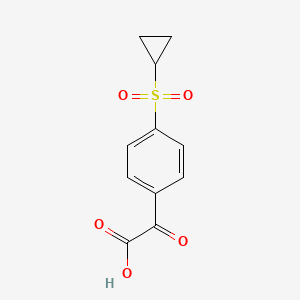
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzyl group substituted with a fluorine atom and an ethylamine chain attached to a trifluoromethylsulfanyl group. Its distinct molecular structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps, starting with the preparation of the benzyl and ethylamine precursors. One common method involves the nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with a 2-trifluoromethylsulfanyl-ethylamine under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids, organic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interaction with target molecules.
Comparison with Similar Compounds
- (4-Chloro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- (4-Methyl-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- (4-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
Comparison: Compared to its analogs, (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes this compound a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11F4NS |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11F4NS/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |
InChI Key |
ADDYSLJSXMIABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCSC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


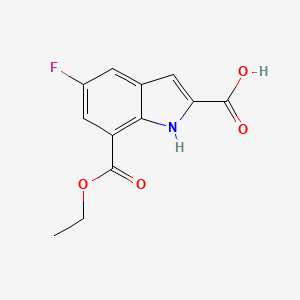
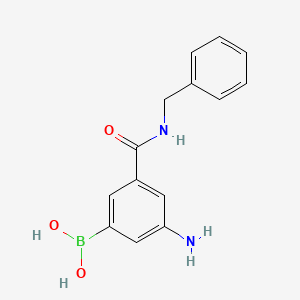

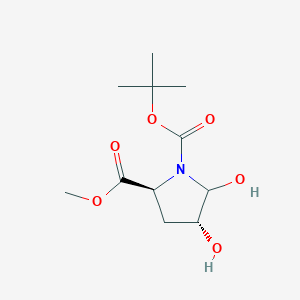
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)
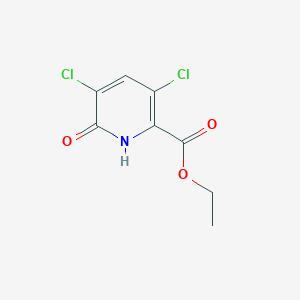
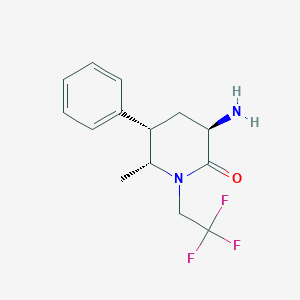
amine](/img/structure/B11760588.png)
![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
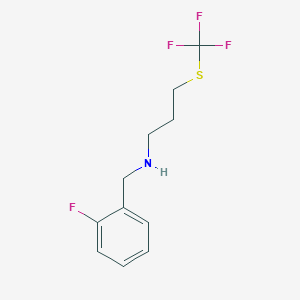
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)
![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
